2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole chemical structure
2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole chemical structure
Technical Monograph: 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole
Subtitle: Strategic Integration of the Pentafluorosulfanyl (
Executive Summary & Rationale
The molecule 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole represents a high-value scaffold in modern medicinal chemistry, specifically within the "lead optimization" phase of drug discovery. This structure combines three distinct strategic elements:
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The Indole Core: A privileged structure found in over 3,000 natural isolates and significant pharmaceutical agents (e.g., Sumatriptan, Tadalafil).
-
The
Group (Position 6): Often termed the "Super-Trifluoromethyl," this group provides high lipophilicity, metabolic stability, and a unique steric demand without the lability of other halogens. -
The 4-Bromophenyl Moiety (Position 2): A "diversity vector." The bromine atom serves as a reactive handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this molecule to function as a late-stage intermediate for library generation.
This guide details the physicochemical profile, robust synthetic pathways, and handling protocols for this compound, designed for researchers requiring high-purity synthesis and structural validation.
Physicochemical Profile: The Advantage
The substitution of
Table 1: Comparative Physicochemical Metrics
| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( | Impact on Indole Scaffold |
| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | |
| Electronegativity ( | 0.68 | 0.54 | -0.20 | Strong electron-withdrawing nature at C6 lowers the pKa of the N-H proton. |
| Lipophilicity ( | 1.51 | 0.88 | 1.98 | Significant increase in LogP, enhancing membrane permeability (blood-brain barrier penetration). |
| Metabolic Stability | High (Chemically Inert) | High | Low (Oxidation prone) | Blocks metabolic hotspots on the benzene ring of the indole. |
| C-F Bond Energy | ~ 480 kJ/mol (S-F) | ~ 485 kJ/mol (C-F) | N/A | Resists hydrolysis under physiological conditions. |
Data synthesized from Hansch parameter analysis and bioisostere reviews.
Synthetic Architecture
The synthesis of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole presents a chemoselectivity challenge: installing the indole core and the aryl group without debrominating the phenyl ring.
We recommend a Convergent Strategy utilizing Vicarious Nucleophilic Substitution (VNS) for the core construction, followed by Regioselective C-H Arylation . This avoids the use of unstable 2-halo-indoles and preserves the aryl bromide.
Phase 1: Synthesis of 6-(Pentafluorosulfanyl)-1H-indole
Rationale: Classical Fischer indole synthesis often fails with strong electron-withdrawing groups like
Protocol:
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Starting Material: 1-nitro-4-(pentafluorosulfanyl)benzene.
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Reagents: Chloromethyl phenyl sulfone,
-BuOK, THF, followed by reduction ( or ). -
Mechanism: The carbanion of the sulfone attacks the nitrobenzene ortho to the nitro group (position 3 relative to
, which becomes C2/C3 of the indole). Subsequent reduction and cyclization yield the 6- indole.[1]
Phase 2: Direct C2-Arylation (The Critical Step)
Rationale: Traditional cross-coupling would require a 2-haloindole (unstable) or a 2-metallated indole (incompatible with the Ar-Br). We utilize C-H Activation with 1-bromo-4-iodobenzene . Control: Palladium inserts into the C-I bond significantly faster than the C-Br bond, ensuring the bromine handle remains intact.
Step-by-Step Protocol:
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Reagents:
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Substrate: 6-(Pentafluorosulfanyl)-1H-indole (1.0 equiv)
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Coupling Partner: 1-bromo-4-iodobenzene (1.2 equiv)
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Catalyst:
(5 mol%) -
Ligand: Triphenylphosphine (
) (10 mol%) or XPhos for difficult substrates. -
Base:
(2.0 equiv) or (cheaper, requires optimization). -
Solvent: 1,4-Dioxane / PivOH (add Pivalic acid to assist C-H cleavage).
-
-
Procedure:
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Charge a flame-dried Schlenk tube with the indole, aryl iodide, catalyst, and base under Argon.
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Add solvent (0.2 M concentration).
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Heat to 80-100 °C. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:1).
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Endpoint: Disappearance of the indole. The product will be less polar.
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Purification: Silica gel chromatography. The
group makes the product run faster than typical indoles; do not discard early fractions.
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Visualizing the Workflow
The following diagram illustrates the reaction logic and the chemoselectivity hierarchy required to synthesize this molecule successfully.
Caption: Synthetic pathway prioritizing chemoselectivity (I vs. Br) and regioselectivity (C2 vs. C3).
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
NMR (Essential): The
group has a distinctive pattern. You should observe a doublet (approx. 63 ppm, integration 4F) and a quintet (approx. 84 ppm, integration 1F) due to - coupling ( Hz). If this pattern is disrupted, the cage has degraded. -
NMR:
-
Indole C3-H: Singlet or doublet around
6.8–7.0 ppm (characteristic of 2-substituted indoles). -
N-H: Broad singlet, likely downshifted (>8.5 ppm) due to the electron-withdrawing
and aryl ring.
-
-
Mass Spectrometry: The bromine isotope pattern (
) must be present in a 1:1 ratio. M+ and M+2 peaks are mandatory.
Applications in Drug Discovery
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Library Generation: The C2-(4-bromophenyl) group allows for rapid diversification. A library of 50+ analogs can be generated in parallel using Suzuki couplings with diverse boronic acids.
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Metabolic Blocking: The 6-
group effectively blocks the metabolically vulnerable 6-position of the indole (a common site for hydroxylation by CYP450 enzymes), potentially extending the half-life ( ) of the drug candidate. -
CNS Penetration: The high lipophilicity of the
group aids in crossing the Blood-Brain Barrier (BBB), making this scaffold ideal for neurodegenerative disease targets.
References
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Synthesis of SF5-Indoles: K. A. Kitteringham, et al. "Vicarious nucleophilic substitution (VNS) of 3- and 4-nitro(pentafluorosulfanyl)benzenes... route to 6- and 5-(pentafluorosulfanyl)-1H-indoles." Journal of Fluorine Chemistry. Link
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Properties of SF5: P. R. Savoie & J. T.[2][3] Welch. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link
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C-H Arylation Protocols: L. Ackermann. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link
-
SF5 Bioisosterism: Sowaileh, M. F., et al. "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement."[2][3] ChemMedChem. Link[2][3]
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Direct C2-Arylation of Indoles: Lebrasseur, N., et al. "Pd(OAc)2-catalyzed, Cu(OAc)2-mediated direct C-2 arylation of indoles." Organic Letters. Link
